molecular formula C11H16ClN3O2S B7124045 1-[(3-Chloropyridin-4-yl)methyl]piperidine-4-sulfonamide

1-[(3-Chloropyridin-4-yl)methyl]piperidine-4-sulfonamide

Cat. No.: B7124045
M. Wt: 289.78 g/mol
InChI Key: CDEWZZWIRKVQMD-UHFFFAOYSA-N
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Description

1-[(3-Chloropyridin-4-yl)methyl]piperidine-4-sulfonamide is a chemical compound that features a piperidine ring substituted with a sulfonamide group and a chloropyridine moiety

Preparation Methods

The synthesis of 1-[(3-Chloropyridin-4-yl)methyl]piperidine-4-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is constructed through cyclization reactions.

    Introduction of the Chloropyridine Moiety: The chloropyridine group is introduced via nucleophilic substitution reactions.

    Sulfonamide Formation:

Industrial production methods often involve optimization of these steps to ensure high yield and purity, utilizing catalysts and controlled reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-[(3-Chloropyridin-4-yl)methyl]piperidine-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(3-Chloropyridin-4-yl)methyl]piperidine-4-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Biological Studies: The compound is used in studies to understand its interaction with biological molecules and its effects on cellular processes.

    Industrial Applications: It is utilized in the synthesis of other complex organic molecules and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 1-[(3-Chloropyridin-4-yl)methyl]piperidine-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired biological or chemical effect. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

1-[(3-Chloropyridin-4-yl)methyl]piperidine-4-sulfonamide can be compared with other similar compounds, such as:

    Piperidine Derivatives: Compounds like piperidine-4-sulfonamide, which share the piperidine ring and sulfonamide group but differ in other substituents.

    Chloropyridine Derivatives: Compounds like 3-chloropyridine, which share the chloropyridine moiety but differ in other functional groups.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[(3-chloropyridin-4-yl)methyl]piperidine-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3O2S/c12-11-7-14-4-1-9(11)8-15-5-2-10(3-6-15)18(13,16)17/h1,4,7,10H,2-3,5-6,8H2,(H2,13,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDEWZZWIRKVQMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)N)CC2=C(C=NC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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